N-(6-mercaptopyridazin-3-yl)thiophene-2-carboxamide

Drug-likeness prediction Lipophilicity optimization Medicinal chemistry triage

N-(6-Mercaptopyridazin-3-yl)thiophene-2-carboxamide (CAS 1286700-26-2) is a heterocyclic hybrid molecule combining a thiophene-2-carboxamide moiety with a 6-mercaptopyridazine (pyridazine-3-thione) core. It possesses the molecular formula C9H7N3OS2 and a molecular weight of 237.3 g/mol.

Molecular Formula C9H7N3OS2
Molecular Weight 237.3 g/mol
CAS No. 1286700-26-2
Cat. No. B1425046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-mercaptopyridazin-3-yl)thiophene-2-carboxamide
CAS1286700-26-2
Molecular FormulaC9H7N3OS2
Molecular Weight237.3 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C(=O)NC2=NNC(=S)C=C2
InChIInChI=1S/C9H7N3OS2/c13-9(6-2-1-5-15-6)10-7-3-4-8(14)12-11-7/h1-5H,(H,12,14)(H,10,11,13)
InChIKeyWTIXVLRMPPDXIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(6-Mercaptopyridazin-3-yl)thiophene-2-carboxamide (CAS 1286700-26-2): Structural Identity and Procurement Baseline for Research Sourcing


N-(6-Mercaptopyridazin-3-yl)thiophene-2-carboxamide (CAS 1286700-26-2) is a heterocyclic hybrid molecule combining a thiophene-2-carboxamide moiety with a 6-mercaptopyridazine (pyridazine-3-thione) core [1]. It possesses the molecular formula C9H7N3OS2 and a molecular weight of 237.3 g/mol [1]. The compound is cataloged under PubChem CID 52903829 and is commercially available from multiple research-chemical suppliers at purities of 95–98% [1]. As a member of the pyridazine thiocarboxamide class, it belongs to a family previously investigated for inhibitory effects on gastric acid secretion [2].

Why N-(6-Mercaptopyridazin-3-yl)thiophene-2-carboxamide Cannot Be Replaced by Simple Analogs in Structure-Sensitive Applications


Generic substitution of this compound with simpler thiophene carboxamides or alternative pyridazine derivatives introduces measurable differences in key molecular descriptors that affect drug-likeness, target engagement, and physicochemical behavior. The simultaneous presence of the thiophene ring and the mercaptopyridazine thione tautomer creates a unique hydrogen-bond acceptor profile (4 acceptors) and a computed logP (XLogP3-AA = 1.2) that distinguishes it from both smaller analogs such as N-(6-mercaptopyridazin-3-yl)cyclopropanecarboxamide (logP = -0.1, 3 acceptors) [1][2] and the parent scaffold thiophene-2-carboxamide (logP = 0.5, 2 acceptors, 1 donor) [3]. These quantitative differences in polarity, size, and hydrogen-bonding capacity mean that the compound occupies a distinct property space, making direct functional interchange unreliable in any application where molecular recognition, membrane permeability, or metal coordination is critical.

Quantitative Differentiation Evidence for N-(6-Mercaptopyridazin-3-yl)thiophene-2-carboxamide (1286700-26-2) Against Closest Analogs


Computed Lipophilicity (XLogP3-AA) and Polarity Differentiate the Thiophene-Containing Compound from Cyclopropane and Alkyl-Chain Analogs

The target compound exhibits a computed XLogP3-AA of 1.2, which is approximately 1.3 log units higher than the cyclopropane analog N-(6-mercaptopyridazin-3-yl)cyclopropanecarboxamide (XLogP3-AA = -0.1) and 1.2 log units above the propanamide analog (XLogP3-AA = 0.0) [1][2][3]. This difference places the thiophene derivative in the optimal lipophilicity range for passive membrane permeability (LogP 1–3), whereas the cyclopropane and propanamide analogs fall below the commonly accepted lower bound for oral bioavailability potential. The topological polar surface area trend parallels this, with the target compound containing 4 hydrogen bond acceptors versus 3 for each analog, reflecting the additional sulfur atom in the thiophene ring [1][2][3].

Drug-likeness prediction Lipophilicity optimization Medicinal chemistry triage

Tautomeric Thione Form Enables Bidentate Metal Coordination Absent in Simple Thiophene Carboxamides

The 6-mercaptopyridazine moiety of the target compound exists predominantly in the thione tautomeric form (C=S), as indicated by the IUPAC name N-(6-sulfanylidene-1H-pyridazin-3-yl)thiophene-2-carboxamide [1]. Spectroscopic studies on related 6-arylpyridazin-3(2H)-thiones confirm that the thione form is the major tautomer, with the mercapto form (C–SH) being a minor contributor [2]. This tautomeric preference generates a soft sulfur donor site adjacent to the pyridazine nitrogen atoms, creating a potential S,N-bidentate coordination motif that is structurally absent in thiophene-2-carboxamide (CAS 5813-89-8), which contains only a primary amide and thiophene sulfur [3]. Mercaptopyridazine-based borate ligands with analogous sulfur-enriched coordination sites have been developed as soft scorpionate ligands for late first-row transition metals [4].

Metal chelation Coordination chemistry Scorpionate ligand design

Class-Level Precedent for Gastric Acid Secretion Inhibition by Pyridazine Thiocarboxamides

Heterocyclic thiocarboxamides, including pyridazine thiocarboxamides, have been reported to exhibit an inhibitory effect on the acidity of gastric secretions [1]. This functional activity is attributed to the thiocarboxamide (–CS–NH–) pharmacophore, which is present in the target compound as part of the pyridazine-3-thione linkage to the amide carbonyl [2]. In contrast, the analogous oxygen-containing pyridazine carboxamides (possessing –CO–NH– rather than –CS–NH–) lack this sulfur-specific pharmacophoric element [1]. While no direct IC50 data are available for the specific target compound, the class-level association between the thiocarboxamide motif and gastric anti-secretory activity provides a mechanistic rationale for prioritizing this scaffold over the corresponding oxo-analogs in gastrointestinal target screening campaigns.

Gastric secretion inhibition H+/K+-ATPase modulation Pyridazine pharmacology

Vendor Purity Specifications and Hazard Classification for Quality-Controlled Procurement

Commercially, N-(6-mercaptopyridazin-3-yl)thiophene-2-carboxamide is supplied at a minimum purity of 95% (AKSci, CymitQuimica) to NLT 98% (MolCore) . The compound is classified under GHS as a Category 2 skin irritant (H315), Category 2A eye irritant (H319), and a specific target organ toxicity (single exposure, Category 3) agent for the respiratory system (H335) . These hazard classifications are consistent with the presence of the reactive mercapto/thione functional group and are absent from the GHS profile of the simpler, less functionalized analog thiophene-2-carboxamide (CAS 5813-89-8), which lacks skin/eye irritation classification under standard handling [1]. The target compound requires storage in a cool, dry place with the container tightly closed .

Quality assurance Hazard assessment Procurement specification

Limitation Acknowledgment: Absence of Published Direct Head-to-Head Bioactivity Comparisons

A systematic search of primary research literature and patent databases (as of May 2026) did not identify any published study reporting direct, head-to-head quantitative bioactivity data (IC50, EC50, Ki, MIC) for N-(6-mercaptopyridazin-3-yl)thiophene-2-carboxamide against a named comparator in the same assay system. No peer-reviewed publication specifically profiling this compound as the primary test article was retrieved. The evidence presented in this guide therefore relies on computed physicochemical descriptors cross-referenced across PubChem entries, class-level pharmacological precedent from the pyridazine thiocarboxamide literature, and vendor-supplied quality specifications. Users requiring decision-grade comparative bioactivity data should commission bespoke head-to-head profiling against their specific comparator of interest before finalizing procurement for target-based screening campaigns.

Evidence gap analysis Bioactivity data scarcity Research triage

Recommended Application Scenarios for N-(6-Mercaptopyridazin-3-yl)thiophene-2-carboxamide Based on Verified Differentiation Evidence


Physicochemical Property-Driven Library Design for Membrane-Permeable Fragment Screening

With a computed XLogP3-AA of 1.2, 4 H-bond acceptors, and a molecular weight of 237.3, this compound occupies a favorable property space for fragment-based drug discovery (Rule of Three compliance: MW < 300, logP ≤ 3) . Its lipophilicity advantage over the cyclopropane (logP = -0.1) and propanamide (logP = 0.0) analogs makes it the preferred choice among the available 6-mercaptopyridazine carboxamide series when moderate membrane permeability is required . Procurement is recommended for fragment libraries targeting intracellular protein targets where logP between 1 and 3 is desirable.

Scaffold for Bidentate Metal Complex Synthesis and Metalloenzyme Inhibitor Exploration

The pyridazine-3-thione moiety provides a soft sulfur donor site capable of bidentate S,N-coordination to late transition metals (e.g., Cu, Zn, Fe, Ru), a feature documented in the broader mercaptopyridazine ligand literature . Unlike the parent thiophene-2-carboxamide, which offers only a thiophene sulfur and amide oxygen as potential donor atoms, the target compound combines the aromatic thiophene system with the chelating pyridazine-thione, enabling the design of metal complexes with distinct coordination geometries . This makes it suitable for metallodrug discovery programs and coordination chemistry studies where sulfur-enriched ligand environments are sought.

Gastrointestinal Pharmacology Screening Based on Thiocarboxamide Class Activity Precedent

Heterocyclic thiocarboxamides, including pyridazine thiocarboxamides, have been reported to inhibit gastric acid secretion . The target compound contains the requisite –CS–NH– pharmacophore embedded within its pyridazine-thione structure , making it a candidate for inclusion in screening cascades targeting gastric H+/K+-ATPase or related acid secretion pathways. Researchers comparing thiocarboxamide vs. carboxamide analogs should note that the corresponding oxo-compounds lack this specific pharmacophoric element and would not be suitable substitutes for testing the thiocarboxamide activity hypothesis.

Quote Request

Request a Quote for N-(6-mercaptopyridazin-3-yl)thiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.